2,4-Dimethyl-3,6-dimethoxybenzaldehyde
Description
Aromatic aldehydes are a cornerstone of organic chemistry, serving as pivotal intermediates in the synthesis of a vast array of more complex molecules, including pharmaceuticals, fragrances, and dyes. chemicalbook.com Their reactivity, largely dictated by the aldehyde functional group and the nature of substituents on the aromatic ring, makes them subjects of continuous academic and industrial research.
2,4-Dimethyl-3,6-dimethoxybenzaldehyde belongs to the class of polysubstituted benzaldehydes. The benzene (B151609) ring is adorned with four substituents: two methyl groups and two methoxy (B1213986) groups, in addition to the defining aldehyde group. This high degree of substitution makes it an interesting, albeit complex, molecule. The interplay of these substituents governs the electronic and steric environment of the molecule, which in turn dictates its chemical behavior.
Aromatic aldehydes, in general, are characterized by the electrophilic nature of the carbonyl carbon, making them susceptible to nucleophilic attack. However, the aromatic ring can donate electron density to the carbonyl group through resonance, which can moderate its reactivity compared to aliphatic aldehydes. bloomtechz.com The substituents on the ring play a crucial role in either enhancing or diminishing this effect.
The structural features of this compound are key to understanding its potential research value. The molecule possesses both electron-donating methoxy groups and weakly electron-donating methyl groups.
The two methoxy groups, being strong electron-donating groups through resonance, significantly increase the electron density of the aromatic ring. This heightened electron density makes the ring more susceptible to electrophilic aromatic substitution reactions. bloomtechz.com However, the positions of these groups, along with the methyl groups, will direct any incoming electrophile to the remaining unsubstituted position on the ring, although steric hindrance could be a significant factor. numberanalytics.com
The two methyl groups, while less influential than the methoxy groups, also contribute to the electron density of the ring via an inductive effect. Their presence, particularly in the ortho and para positions relative to the methoxy groups, creates a sterically hindered environment around the aldehyde group and the aromatic ring. numberanalytics.com This steric crowding can be expected to influence the reactivity of the aldehyde, potentially hindering the approach of bulky nucleophiles. rsc.org Such steric effects are a significant area of study in organic chemistry as they can be exploited to achieve selectivity in reactions. numberanalytics.comrsc.org
The aldehyde group itself is a versatile functional group, capable of undergoing a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol (B89426) reactions. bloomtechz.com The electronic and steric environment created by the substituents will modulate the rates and outcomes of these reactions.
Interactive Data Table: Comparison of Related Substituted Benzaldehydes
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| 2,4-Dimethoxybenzaldehyde (B23906) | C₉H₁₀O₃ | 166.17 | Two electron-donating methoxy groups |
| 3,4-Dimethylbenzaldehyde | C₉H₁₀O | 134.18 | Two weakly electron-donating methyl groups |
| 2,5-Dimethoxybenzaldehyde (B135726) | C₉H₁₀O₃ | 166.17 | Two electron-donating methoxy groups |
| 2,4-Dihydroxy-3,6-dimethylbenzaldehyde | C₉H₁₀O₃ | 166.17 | Two electron-donating hydroxyl groups and two methyl groups |
The study of substituted benzaldehydes has a rich history, dating back to the 19th century with the isolation and characterization of benzaldehyde (B42025) itself in 1803. britannica.com The development of synthetic methods to introduce functional groups onto the benzene ring in the late 19th and early 20th centuries paved the way for the synthesis of a wide variety of substituted benzaldehydes.
Key reactions that enabled the synthesis of dimethoxy- and dimethylbenzaldehydes include:
The Gattermann and Gattermann-Koch Reactions: Developed in the late 19th and early 20th centuries, these reactions provided a direct route to formylate electron-rich aromatic compounds, including dimethoxybenzenes. chemicalbook.com
The Vilsmeier-Haack Reaction: Discovered by Anton Vilsmeier and Albrecht Haack in 1927, this reaction uses a substituted formamide (B127407) and phosphorus oxychloride to formylate activated aromatic rings. wikipedia.orgorganic-chemistry.org It is a versatile and widely used method for the synthesis of aromatic aldehydes. wikipedia.orgijpcbs.com
Friedel-Crafts Alkylation and Acylation: These reactions, developed in the late 19th century, allowed for the introduction of alkyl and acyl groups onto aromatic rings, providing pathways to synthesize the necessary precursors for dimethyl- and dimethoxybenzaldehydes.
Early research into these compounds was often driven by the desire to understand the fundamental principles of electrophilic aromatic substitution and the directing effects of various functional groups. As the 20th century progressed, the focus shifted towards the application of these compounds as intermediates in the synthesis of more complex molecules with specific biological or material properties. For instance, substituted benzaldehydes have been investigated for their potential to interact with biological targets. nih.gov
While specific historical accounts of this compound are scarce, its existence can be postulated as a logical extension of the synthetic methodologies and the academic curiosity that drove the exploration of polysubstituted aromatic systems throughout the history of organic chemistry. The continued interest in the synthesis of highly functionalized molecules suggests that compounds like this compound may yet find specific applications in modern chemical research. rug.nl
Structure
3D Structure
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3,6-dimethoxy-2,4-dimethylbenzaldehyde |
InChI |
InChI=1S/C11H14O3/c1-7-5-10(13-3)9(6-12)8(2)11(7)14-4/h5-6H,1-4H3 |
InChI Key |
NRXKWKQZYGGDGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Dimethyl 3,6 Dimethoxybenzaldehyde and Its Congeners
Classical Synthetic Approaches to Substituted Benzaldehydes
Traditional methods for the synthesis of substituted benzaldehydes have long relied on a set of well-established named reactions. These approaches typically involve the formylation of an existing aromatic ring or the oxidation of a precursor compound.
Formylation Reactions on Methylated and Methoxylated Aromatic Systems
The introduction of a formyl group (-CHO) directly onto an aromatic ring is a cornerstone of synthetic organic chemistry. Several classical methods are applicable to electron-rich aromatic systems, such as those bearing methyl and methoxy (B1213986) substituents. The choice of method often depends on the specific substitution pattern of the starting material and the desired regioselectivity.
One of the most common methods for the formylation of activated aromatic rings is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), to introduce a formyl group. nih.govnih.gov Electron-rich arenes are particularly good substrates for this reaction. nih.govresearchwithrutgers.com For a hypothetical precursor such as 1,3-dimethyl-2,5-dimethoxybenzene, the Vilsmeier-Haack reaction would be a plausible route to introduce a formyl group, with the position of formylation being directed by the activating methyl and methoxy groups.
The Gattermann and Gattermann-Koch reactions are also classical methods for the formylation of aromatic compounds. The Gattermann reaction employs a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). acs.org A safer modification of this reaction, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂) and HCl. google.com The Gattermann-Koch reaction, on the other hand, uses carbon monoxide (CO) and HCl with a Lewis acid catalyst. acs.orgchemijournal.com However, the Gattermann-Koch reaction is generally not applicable to phenol (B47542) and phenol ether substrates, limiting its utility for methoxylated arenes. acs.org
The Reimer-Tiemann reaction is another well-known method for the ortho-formylation of phenols using chloroform (B151607) (CHCl₃) in a basic solution. chemijournal.comcrdeepjournal.org This reaction proceeds via the generation of dichlorocarbene (B158193) (:CCl₂) as the electrophile. chemijournal.com For the synthesis of a methoxylated benzaldehyde (B42025), a precursor phenol would be required, which would then be methylated in a subsequent step. The reaction is often advantageous due to its operational simplicity and the avoidance of acidic or anhydrous conditions. chemijournal.com
The Duff reaction provides a method for the formylation of highly activated aromatic compounds, particularly phenols, using hexamethylenetetramine (hexamine) as the formylating agent. acs.org The reaction typically occurs at the ortho position to the activating hydroxyl group. acs.org
Finally, the Rieche formylation , which uses dichloromethyl methyl ether (Cl₂CHOCH₃) as the formylating agent in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄), is an effective method for the formylation of a wide range of aromatic compounds, including methoxy- and methylbenzenes. researchgate.net
Table 1: Overview of Classical Formylation Reactions
| Reaction Name | Formylating Agent | Catalyst/Reagent | Applicable Substrates | Key Features |
|---|---|---|---|---|
| Vilsmeier-Haack | Vilsmeier Reagent (e.g., from DMF/POCl₃) | - | Electron-rich arenes | Mild conditions, good for activated systems. nih.govnih.govresearchwithrutgers.com |
| Gattermann | HCN/HCl | Lewis Acid (e.g., AlCl₃) | Phenols, phenolic ethers, heteroaromatics | Adams modification uses safer Zn(CN)₂. acs.orggoogle.com |
| Gattermann-Koch | CO/HCl | Lewis Acid (e.g., AlCl₃) | Alkylbenzenes | Not suitable for phenols or their ethers. acs.orgchemijournal.com |
| Reimer-Tiemann | CHCl₃ | Strong base (e.g., NaOH) | Phenols, electron-rich heterocycles | Ortho-formylation, proceeds via dichlorocarbene. chemijournal.comcrdeepjournal.org |
| Duff | Hexamethylenetetramine | Acidic conditions | Phenols and other highly activated arenes | Typically gives ortho-hydroxybenzaldehydes. acs.org |
| Rieche | Dichloromethyl methyl ether | Lewis Acid (e.g., TiCl₄) | Phenols, methoxy- and methylbenzenes | Effective for a broad range of aromatics. researchgate.net |
Sommelet-Hauser Rearrangements in the Context of Aldehyde Synthesis
The Sommelet-Hauser rearrangement is a chemijournal.commisericordia.edu-sigmatropic rearrangement of certain benzylic quaternary ammonium (B1175870) salts in the presence of a strong base, such as sodium amide. google.comchemijournal.com This reaction results in the formation of an N,N-dialkylbenzylamine with a new alkyl group in the ortho position of the aromatic ring. google.com While not a direct formylation method, the Sommelet-Hauser rearrangement can be a strategic step in a multi-step synthesis of a substituted benzaldehyde.
The mechanism involves the deprotonation of the benzylic methylene (B1212753) group to form an ylide, which is in equilibrium with another ylide formed by deprotonation of one of the ammonium methyl groups. This second, more reactive ylide undergoes a chemijournal.commisericordia.edu-sigmatropic rearrangement, followed by aromatization to yield the final product. google.com
To utilize this rearrangement for aldehyde synthesis, one could envision a sequence where the newly introduced ortho-methyl group is subsequently oxidized to a formyl group. For instance, a precursor like 2,4-dimethyl-3,6-dimethoxybenzyltrimethylammonium salt could potentially undergo a Sommelet-Hauser rearrangement to introduce a methyl group at an adjacent position, which could then be oxidized. However, the regioselectivity of the initial rearrangement would need to be carefully considered in such a highly substituted system.
Oxidation Strategies for Precursor Compounds
An alternative to direct formylation of the aromatic ring is the oxidation of a pre-installed functional group. This is a common and effective strategy for the synthesis of substituted benzaldehydes.
Oxidation of Methylarenes: The direct oxidation of a methyl group on an aromatic ring to an aldehyde can be challenging due to the potential for over-oxidation to the corresponding carboxylic acid. However, selective methods have been developed. For example, the aerobic oxidation of methylarenes to benzaldehydes can be achieved using catalysts such as N-hydroxyphthalimide (NHPI) and cobalt(II) acetate. acs.orgrjpn.org
Oxidation of Benzylic Alcohols: A more common and often more reliable approach is the oxidation of a benzylic alcohol. A wide variety of oxidizing agents can be used for this transformation. A mild and selective reagent for the oxidation of benzylic alcohols to benzaldehydes is manganese dioxide (MnO₂). acs.orgacs.org This method is particularly useful as it often avoids over-oxidation.
Oxidation of Benzylic Halides: Benzylic halides can also serve as precursors to benzaldehydes. The Kornblum oxidation is a classic method that converts a primary alkyl halide or tosylate to an aldehyde using dimethyl sulfoxide (B87167) (DMSO) as the oxidant. diva-portal.orgnih.gov The reaction proceeds through an alkoxysulfonium salt intermediate. diva-portal.org Another approach involves the use of amine N-oxides, such as pyridine (B92270) N-oxide, in the presence of a silver salt to oxidize benzylic halides to the corresponding aldehydes under mild conditions. nih.gov The Sommelet reaction is another classical method that converts benzyl (B1604629) halides to benzaldehydes using hexamethylenetetramine. nih.gov
Table 2: Common Oxidation Strategies for Benzaldehyde Synthesis
| Precursor Functional Group | Oxidation Method/Reagent | Key Features |
|---|---|---|
| Methyl Group | Aerobic oxidation with NHPI/Co(II) acetate | Selective oxidation to the aldehyde. acs.orgrjpn.org |
| Benzylic Alcohol | Manganese Dioxide (MnO₂) | Mild and selective, avoids over-oxidation. acs.orgacs.org |
| Benzylic Halide | Kornblum Oxidation (DMSO) | Converts halides to aldehydes. diva-portal.orgnih.gov |
| Benzylic Halide | Pyridine N-oxide/Ag₂O | Mild conditions for oxidation of halides. nih.gov |
| Benzylic Halide | Sommelet Reaction (Hexamethylenetetramine) | Classic method for converting benzyl halides to aldehydes. nih.gov |
Modern Synthetic Innovations and Green Chemistry Paradigms
In recent years, there has been a significant shift towards the development of more efficient, selective, and environmentally friendly synthetic methods. This has led to the emergence of new paradigms in the synthesis of substituted benzaldehydes, focusing on transition-metal catalysis and green chemistry principles.
Transition-Metal Catalysis in Aromatic C-H Functionalization
Transition-metal catalysis has revolutionized organic synthesis by enabling the direct functionalization of otherwise unreactive C-H bonds. This approach offers a more atom-economical and step-efficient alternative to traditional methods that often require the pre-functionalization of the aromatic ring.
Palladium-catalyzed C-H formylation has been an area of active research. While direct formylation using CO gas can be challenging, methods have been developed that utilize CO surrogates. For example, palladium catalysts can effect the formylation of aryl halides with formic acid (HCOOH) serving as a convenient and environmentally friendly CO source. organic-chemistry.org Ligand development has been crucial in advancing non-directed C-H functionalization of arenes, allowing for reactions with a broader range of substrates. nih.gov
Rhodium-catalyzed C-H activation has also been employed for the ortho-olefination of benzaldehydes and benzoates, demonstrating the ability of the formyl group to act as a directing group for further functionalization. nih.gov This suggests the potential for iterative C-H functionalization strategies to build up complex substitution patterns.
Iridium-catalyzed C-H activation has emerged as a powerful tool for a variety of C-H functionalization reactions, including amination and alkynylation. nih.govacs.orgdiva-portal.org While direct iridium-catalyzed formylation is less common, the development of these related C-H activation methods points to the potential for future advancements in this area. The use of directing groups is often key to achieving high regioselectivity in these reactions. nih.gov
Phase-Transfer Catalysis in Aldehyde Synthesis
Phase-transfer catalysis (PTC) is a valuable green chemistry technique that facilitates the reaction between reactants located in different immiscible phases. This is typically achieved by using a phase-transfer catalyst, such as a quaternary ammonium salt, to transport one of the reactants across the phase boundary. iosrjournals.org
In the context of aldehyde synthesis, PTC can be applied to the hydrolysis of benzylidene dichlorides to the corresponding benzaldehydes. This method offers the advantage of using water as a solvent and allows for the recycling of the water-soluble catalyst. google.com PTC has also been effectively used in the oxidation of substituted benzaldehydes to their corresponding carboxylic acids, demonstrating its utility in reactions involving benzaldehydes. chemijournal.comchemijournal.com The chloromethylation of xylenes, a reaction that can generate precursors for aldehyde synthesis, has also been improved through the use of phase-transfer catalysis. iosrjournals.org
The application of PTC in the direct formylation of methylated and methoxylated aromatic systems is an area with potential for further development, offering a greener alternative to some of the classical methods that require harsh conditions or toxic reagents.
Deep Eutectic Solvents and Solvent-Free Methodologies
In the pursuit of more environmentally benign chemical processes, deep eutectic solvents (DESs) and solvent-free reaction conditions have emerged as powerful alternatives to conventional organic solvents.
Deep Eutectic Solvents (DESs): DESs are mixtures of two or more components, typically a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), which form a eutectic with a melting point significantly lower than the individual components. rsc.orgacs.org A common example is a mixture of choline (B1196258) chloride (HBA) and urea (B33335) (HBD). rsc.org These solvents are attractive due to their low cost, low toxicity, biodegradability, and low vapor pressure. rsc.orgrsc.org
In the context of synthesizing benzaldehyde frameworks, DESs can serve as both the reaction medium and, in some cases, as a catalyst. rsc.org They have been successfully employed in various reactions involving aldehydes, such as the Perkin reaction for cinnamic acid synthesis and aldehyde-ketone condensation reactions. acs.orgnih.gov For instance, the synthesis of thioamides from substituted aldehydes has been demonstrated in a choline chloride-urea based DES, which acts as both the solvent and catalyst, offering high yields under mild conditions. rsc.org The synthesis of benzimidazoles from aldehydes in a DES has also been reported, highlighting the versatility of these green solvents. nih.govresearchgate.net While the direct synthesis of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde in a DES has not been specifically detailed, the existing literature supports the feasibility of adapting key synthetic steps, such as condensation or oxidation reactions, to these sustainable media.
Solvent-Free Methodologies: Solvent-free, or solid-state, reactions represent another cornerstone of green chemistry, minimizing waste and often leading to improved reaction rates and selectivity. These reactions are typically conducted by grinding solid reactants together, sometimes in the presence of a solid-supported catalyst. mdpi.com
This approach has been effectively used for Claisen-Schmidt reactions to synthesize α,α′-bis-(substituted-benzylidene)cycloalkanones from various benzaldehydes and cycloalkanones with solid NaOH as a catalyst. mdpi.com Quantitative yields have been achieved simply by grinding the reactants, demonstrating the efficiency of this method. mdpi.com Similarly, solvent-free conditions have been developed for the chemoselective protection of aldehydes and for multicomponent reactions to create complex molecular architectures. mdpi.com The application of solvent-free conditions to key steps in the synthesis of polysubstituted benzaldehydes could offer significant advantages by reducing solvent waste and simplifying purification procedures.
| Table 1: Comparison of Green Synthetic Methodologies for Aldehyde Chemistry | ||
|---|---|---|
| Methodology | Key Features | Example Applications |
| Deep Eutectic Solvents (DES) | - Low toxicity, biodegradable
| - Thioamide synthesis from aldehydes rsc.org |
| Solvent-Free Synthesis | - Reduced solvent waste
| - Claisen-Schmidt condensation mdpi.com |
Strategic Design of Synthetic Routes to this compound
The construction of a highly substituted aromatic compound such as this compound necessitates a well-thought-out synthetic strategy, beginning with a retrosynthetic analysis to identify key bond disconnections and potential starting materials.
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis involves mentally deconstructing the target molecule into simpler, readily available precursors. For this compound, several disconnections can be considered:
C-CHO Bond Disconnection: The most logical final step is the introduction of the aldehyde (formyl) group. This disconnection leads to the precursor 1,3-dimethyl-2,5-dimethoxybenzene . This simplifies the synthesis to the preparation of a tetrasubstituted benzene (B151609) ring, followed by a formylation reaction.
C-OCH₃ Bond Disconnections: The two methoxy groups could be disconnected, suggesting a precursor with hydroxyl groups that can be methylated. This points towards a substituted phenol or resorcinol (B1680541) derivative as a potential starting material.
C-CH₃ Bond Disconnections: The methyl groups could also be disconnected, suggesting a dimethoxybenzene derivative that could be alkylated.
Considering these possibilities, the most convergent and controllable route likely involves the step-wise functionalization of a simpler aromatic precursor, culminating in a late-stage formylation of a fully substituted benzene ring. The precursor 1,3-dimethyl-2,5-dimethoxybenzene appears to be a key intermediate in this strategy.
Sequential Functionalization of the Aromatic Ring
Building the 1,3-dimethyl-2,5-dimethoxybenzene precursor requires the sequential introduction of the four substituents onto a benzene ring in a controlled manner. The order of these reactions is critical, as each new group influences the position of the next. msu.edu
A plausible synthetic sequence could start from a commercially available material like 1,4-dimethoxybenzene (B90301) or 2,5-dimethylhydroquinone. Let's consider a route starting from 1,4-dimethoxybenzene :
First Methylation: 1,4-dimethoxybenzene is highly activated by the two para-disposed methoxy groups. A Friedel-Crafts alkylation could introduce the first methyl group. The two available positions are equivalent.
Second Methylation: The resulting 2,5-dimethoxytoluene (B1361827) now has a methyl group and two methoxy groups. The directing effects are cooperative. The strongest activating groups are the methoxy groups, which will direct the second methylation to the positions ortho to them. Steric hindrance from the existing methyl group will likely favor substitution at the C-4 position (relative to the first methyl group), leading to 1,4-dimethyl-2,5-dimethoxybenzene. Achieving the desired 1,3-dimethyl-2,5-dimethoxybenzene via this route would be challenging due to regioselectivity issues.
An alternative, more controlled route might start from a molecule where the relative positions are better defined, such as 2-methylresorcinol, and build the functionality from there.
Introduction and Modification of Methoxy and Methyl Substituents
The specific methods for installing the methoxy and methyl groups are chosen based on efficiency, selectivity, and compatibility with other functional groups.
Introduction of Methoxy Groups: The most common method for introducing an aryl methoxy group is through the Williamson ether synthesis, which involves the methylation of a corresponding phenol (hydroxyl group). wikipedia.org
Reagents: A methylating agent such as dimethyl sulfate (B86663) (DMS) or methyl iodide is used in the presence of a base (e.g., K₂CO₃, NaOH) to deprotonate the phenol. wikipedia.org This method is generally high-yielding and reliable.
Introduction of Methyl Groups:
Friedel-Crafts Alkylation: This classic reaction uses an alkyl halide (e.g., methyl chloride) with a Lewis acid catalyst (e.g., AlCl₃) to directly methylate the aromatic ring. wikipedia.org However, it is prone to issues like polyalkylation and carbocation rearrangements (though not an issue for methylation). Its application requires careful control of conditions, especially on highly activated rings which can be overly reactive.
From Carbonyl Groups: An alternative is to first perform a Friedel-Crafts acylation (introducing a -COCH₃ group), which is less prone to poly-substitution. The resulting ketone can then be reduced to a methyl group via methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction. This two-step process often provides better regiocontrol.
Modern C-H Methylation: Recent advances have led to catalytic methods for the direct C-H methylation of aromatic rings, often using transition metal catalysts, which can offer high selectivity. rsc.orgresearchgate.net
A strategic synthesis would carefully choose the starting material and the sequence of methylation and methoxylation to leverage the directing effects of the substituents to build the desired 1,3-dimethyl-2,5-dimethoxybenzene core.
Elaboration of the Aldehyde Moiety
The final step in the proposed synthesis is the introduction of the aldehyde group onto the electron-rich 1,3-dimethyl-2,5-dimethoxybenzene ring. Several formylation methods are suitable for such activated aromatic systems. wikipedia.orgtcichemicals.com
Vilsmeier-Haack Reaction: This is an excellent method for formylating electron-rich aromatic and heteroaromatic compounds. nrochemistry.comorganic-chemistry.orgtcichemicals.comjk-sci.comwikipedia.org It uses a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃). jk-sci.comwikipedia.org The reaction is generally mild and proceeds with good regioselectivity, often favoring the least sterically hindered position. nrochemistry.comjk-sci.com For 1,3-dimethyl-2,5-dimethoxybenzene, the most likely position for formylation would be C-6, which is activated by two ortho substituents (methoxy and methyl) and one para substituent (methoxy), leading to the desired product.
Gattermann Reaction: This reaction uses hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. youtube.comwikipedia.orgslideshare.netbyjus.com A modification by Adams uses zinc cyanide (Zn(CN)₂), which is safer to handle. wikipedia.org The reaction proceeds via an iminium intermediate which is hydrolyzed to the aldehyde. It is effective for activated rings like phenols and their ethers. youtube.com
Rieche Formylation: This method uses dichloromethyl methyl ether (Cl₂CHOCH₃) and a Lewis acid like TiCl₄ or SnCl₄. nih.gov It is particularly useful for formylating sterically hindered positions and works well with activated rings such as phenols and methoxybenzenes. tcichemicals.comnih.gov
| Table 2: Common Formylation Reactions for Electron-Rich Arenes | ||
|---|---|---|
| Reaction Name | Reagents | Key Characteristics |
| Vilsmeier-Haack | POCl₃, DMF | Mild conditions, good for highly activated rings (e.g., anilines, phenols, methoxybenzenes). nrochemistry.comwikipedia.org |
| Gattermann | HCN, HCl, AlCl₃ (or Zn(CN)₂, HCl) | Effective for phenols and their ethers; Zn(CN)₂ modification is safer. wikipedia.org |
| Gattermann-Koch | CO, HCl, AlCl₃, CuCl | Generally not applicable to phenols or their ethers. wikipedia.org |
| Rieche | Cl₂CHOCH₃, TiCl₄ or SnCl₄ | Good for sterically hindered positions on activated rings. nih.gov |
Chemical Reactivity and Mechanistic Investigations of 2,4 Dimethyl 3,6 Dimethoxybenzaldehyde
Reactivity of the Aldehyde Group in the Presence of Aromatic Substituents
The aldehyde group (-CHO) is a primary site of reactivity in 2,4-Dimethyl-3,6-dimethoxybenzaldehyde. Its electrophilic carbonyl carbon is susceptible to attack by nucleophiles. The presence of two electron-donating methoxy (B1213986) groups and two electron-donating methyl groups on the benzene (B151609) ring increases the electron density of the ring and, through resonance and inductive effects, can slightly modulate the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025). However, the fundamental reactivity of the aldehyde functionality remains, allowing it to undergo a variety of characteristic reactions.
Nucleophilic Additions and Condensation Reactions
The carbonyl group of this compound is a key site for nucleophilic additions and subsequent condensation reactions. These reactions are fundamental in organic synthesis for forming new carbon-carbon bonds.
Aldol (B89426) and Claisen-Schmidt Condensations: In the presence of a base, aldehydes can react with enolates derived from ketones or other aldehydes. For instance, the mixed aldol condensation of 2,5-dimethoxybenzaldehyde (B135726) with acetone (B3395972) yields 1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-diene-3-one. orientjchem.orgresearchgate.net A similar reaction with this compound would be expected to proceed, where a nucleophilic enolate attacks the electrophilic aldehyde carbon, followed by dehydration to form a conjugated α,β-unsaturated ketone. These reactions can be carried out under various conditions, including solvent-free grinding, which can be highly efficient. tandfonline.com
Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes with a fixed double bond position. kyushu-u.ac.jp The reaction involves a phosphonium (B103445) ylide, which acts as a carbon nucleophile attacking the aldehyde. This would transform the carbonyl group of this compound into a substituted alkene, with the geometry of the product (E or Z isomer) depending on the stability of the ylide used. kyushu-u.ac.jp
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, ethyl cyanoacetate) catalyzed by a weak base. tandfonline.com This process is widely used to synthesize α,β-unsaturated products, which are valuable intermediates in the production of fine chemicals and pharmaceuticals. tandfonline.com
Interactive Table: Representative Condensation Reactions for Substituted Benzaldehydes
| Reaction Type | Aldehyde Reactant (Example) | Co-reactant | Typical Product |
| Aldol Condensation | 2,5-Dimethoxybenzaldehyde | Acetone | 1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-diene-3-one orientjchem.org |
| Wittig Reaction | General Benzaldehyde | Triphenyl phosphonium ylide | Substituted Styrene kyushu-u.ac.jp |
| Knoevenagel Condensation | 3,4-Dimethoxybenzaldehyde | Malononitrile | 2-(3,4-Dimethoxybenzylidene)malononitrile tandfonline.com |
Oxidation and Reduction Pathways of the Carbonyl Functionality
The aldehyde group exists in an intermediate oxidation state, making it susceptible to both oxidation and reduction.
Oxidation: Aromatic aldehydes can be readily oxidized to the corresponding carboxylic acids. Various oxidizing agents can accomplish this transformation. For instance, the oxidation of substituted benzaldehydes to benzoic acids is a well-documented process. ontosight.ai Applying such methods to this compound would yield 2,4-Dimethyl-3,6-dimethoxybenzoic acid.
Reduction: Conversely, the aldehyde can be reduced to a primary alcohol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is also an effective method. This reduction would convert this compound into (2,4-Dimethyl-3,6-dimethoxyphenyl)methanol. The hydrosilylation of benzaldehydes using polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a catalyst also provides an efficient pathway to the corresponding benzyl (B1604629) alcohols. researchgate.net
Interactive Table: Oxidation and Reduction of the Aldehyde Group
| Transformation | Starting Material | Reagent(s) | Product |
| Oxidation | This compound | e.g., KMnO₄, H₂CrO₄ | 2,4-Dimethyl-3,6-dimethoxybenzoic acid |
| Reduction | This compound | e.g., NaBH₄, H₂/Catalyst | (2,4-Dimethyl-3,6-dimethoxyphenyl)methanol |
Reactions Leading to Imine and Hydrazone Derivatives
The reaction of aldehydes with primary amines or related compounds is a classic condensation reaction that forms a carbon-nitrogen double bond. masterorganicchemistry.com
Imine (Schiff Base) Formation: this compound can react with primary amines under mildly acidic conditions to form imines, also known as Schiff bases. masterorganicchemistry.comorganic-chemistry.org The reaction proceeds through a hemiaminal intermediate, which then dehydrates to yield the final imine product. mdpi.com This reaction is reversible and is fundamental in both synthetic chemistry and biochemistry. masterorganicchemistry.com
Hydrazone Formation: Similarly, the reaction with hydrazines (R-NH-NH₂) produces hydrazones. researchgate.net These derivatives are often stable, crystalline solids and have found extensive use in analytical chemistry for the detection and characterization of carbonyl compounds. researchgate.netdergipark.org.tr Hydrazone derivatives of various substituted benzaldehydes, such as 2,4-dimethoxybenzaldehyde (B23906) and 2,5-dimethoxybenzaldehyde, have been synthesized and studied for their diverse chemical and biological properties. ontosight.aisigmaaldrich.comnih.gov The reaction of this compound with a substituted hydrazine (B178648) would yield the corresponding hydrazone derivative.
Interactive Table: Formation of C=N Derivatives
| Derivative | Co-reactant | General Product Structure |
| Imine (Schiff Base) | Primary Amine (R-NH₂) | Ar-CH=N-R |
| Hydrazone | Hydrazine (R-NH-NH₂) | Ar-CH=N-NH-R |
| Semicarbazone | Semicarbazide | Ar-CH=N-NH-C(O)NH₂ |
| Oxime | Hydroxylamine | Ar-CH=N-OH |
Ar represents the 2,4-Dimethyl-3,6-dimethoxyphenyl group.
Aromatic Electrophilic and Nucleophilic Substitution Processes
The susceptibility of the benzene ring in this compound to substitution reactions is heavily influenced by the existing substituents.
Influence of Dimethoxy and Dimethyl Groups on Ring Activation/Deactivation
The benzene ring in this molecule is heavily substituted with four electron-donating groups (EDGs): two methoxy (-OCH₃) groups and two methyl (-CH₃) groups. Both types of groups are known as activating groups, meaning they increase the rate of electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. libretexts.org
Methoxy Groups (-OCH₃): These are strongly activating groups. The oxygen atom donates electron density to the ring via a strong +R (resonance) effect, which outweighs its -I (inductive) electron-withdrawing effect.
Methyl Groups (-CH₃): These are weakly activating groups that donate electron density primarily through a +I (inductive) effect and hyperconjugation.
In contrast, the aldehyde group (-CHO) is a deactivating group. It withdraws electron density from the ring through both -I and -R effects, making the ring less nucleophilic and thus less reactive towards electrophiles. libretexts.org
In this compound, the powerful activating effects of the four EDGs overwhelm the deactivating effect of the single aldehyde group. Consequently, the aromatic ring is considered highly activated and is very susceptible to electrophilic attack.
Site Selectivity in Aromatic Transformations
In electrophilic aromatic substitution, the position of the incoming electrophile is directed by the existing substituents.
Activating Groups (-OCH₃, -CH₃): These are ortho, para-directors.
Deactivating Group (-CHO): This is a meta-director.
In this compound, the substitution pattern is 1-CHO, 2-CH₃, 3-OCH₃, 4-CH₃, 6-OCH₃. The only unsubstituted position on the ring is C-5. An analysis of the directing effects reveals the following:
The -CHO group at C-1 directs incoming electrophiles to C-3 and C-5.
The -CH₃ group at C-2 directs to C-3 (ortho, blocked) and C-5 (para).
The -OCH₃ group at C-3 directs to C-2 (ortho, blocked), C-4 (ortho, blocked), and C-6 (para, blocked).
The -CH₃ group at C-4 directs to C-3 (ortho, blocked) and C-5 (ortho).
The -OCH₃ group at C-6 directs to C-5 (ortho) and C-1 (para, blocked).
All activating groups synergistically direct an incoming electrophile to the C-5 position. The deactivating aldehyde group also directs to C-5 (its meta position). Therefore, electrophilic aromatic substitution, such as halogenation, nitration, or Friedel-Crafts reactions, is strongly predicted to occur exclusively at the C-5 position. This high degree of regioselectivity is a direct consequence of the concerted electronic effects of the multiple substituents and the lack of other available sites. A relevant synthetic procedure is the Gattermann reaction, a formylation method used to introduce an aldehyde group onto an activated aromatic ring, which could be a potential route to synthesize such polysubstituted benzaldehydes. wikipedia.orgbyjus.com
Reactivity of the Methyl and Methoxy Substituents of this compound
The reactivity of the methyl and methoxy substituents on the this compound ring system is governed by their electronic influence on the aromatic nucleus and their intrinsic chemical properties. The interplay of these functional groups dictates the regioselectivity and feasibility of various transformations.
Side-Chain Functionalization Reactions
The methyl groups at the C-2 and C-4 positions of this compound are potential sites for side-chain functionalization. These reactions typically involve the transformation of a C-H bond of the methyl group into other functional groups. The benzylic nature of these protons makes them susceptible to radical-mediated reactions and oxidation.
Common side-chain functionalization reactions for aryl methyl groups include:
Halogenation: Under free-radical conditions, such as in the presence of N-bromosuccinimide (NBS) and a radical initiator, the methyl groups can undergo benzylic bromination to yield the corresponding bromomethyl derivatives. The relative reactivity of the C-2 and C-4 methyl groups would be influenced by steric hindrance and the electronic effects of the adjacent substituents.
Oxidation: The methyl groups can be oxidized to various degrees. Mild oxidation might yield the corresponding benzyl alcohols or benzaldehydes, while stronger oxidizing agents could lead to the formation of carboxylic acids. The presence of the electron-donating methoxy groups and the aldehyde functionality can influence the choice of oxidizing agent and reaction conditions to achieve selective oxidation of one or both methyl groups.
While specific studies on the side-chain functionalization of this compound are not extensively documented in publicly available literature, the principles of benzylic reactivity are well-established. The following table summarizes potential side-chain functionalization reactions based on general organic chemistry principles.
| Reaction Type | Reagents and Conditions | Potential Product(s) |
| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), CCl4, heat | 2-(Bromomethyl)-4-methyl-3,6-dimethoxybenzaldehyde and/or 4-(Bromomethyl)-2-methyl-3,6-dimethoxybenzaldehyde |
| Oxidation to Alcohol | Mild oxidizing agent | 2-(Hydroxymethyl)-4-methyl-3,6-dimethoxybenzaldehyde and/or 4-(Hydroxymethyl)-2-methyl-3,6-dimethoxybenzaldehyde |
| Oxidation to Carboxylic Acid | Strong oxidizing agent (e.g., KMnO4, K2Cr2O7) | 2-Carboxy-4-methyl-3,6-dimethoxybenzaldehyde and/or 4-Carboxy-2-methyl-3,6-dimethoxybenzaldehyde |
This table presents plausible reactions based on the general reactivity of benzylic methyl groups. Specific experimental validation for this compound is required.
Demethylation and Ether Cleavage Studies
The methoxy groups at the C-3 and C-6 positions are susceptible to cleavage, a reaction that converts the methyl ethers into hydroxyl groups. This demethylation is a common transformation in the chemistry of natural products and in the synthesis of polyphenolic compounds.
The cleavage of aryl methyl ethers is typically achieved using strong acids, Lewis acids, or nucleophilic reagents. The choice of reagent can sometimes allow for selective demethylation if the electronic or steric environment of the methoxy groups is sufficiently different.
Common reagents for ether cleavage include:
Lewis Acids: Boron trihalides (BBr₃, BCl₃) are highly effective reagents for the cleavage of aryl methyl ethers. Aluminum chloride (AlCl₃) is also used. The reaction mechanism involves the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the halide on the methyl group.
Strong Protic Acids: Hydrogen halides, particularly hydrogen bromide (HBr) and hydrogen iodide (HI), can cleave aryl methyl ethers, although they often require harsh conditions.
In the case of this compound, the methoxy group at C-6 is ortho to the aldehyde group, while the methoxy group at C-3 is meta. This difference in position relative to the electron-withdrawing aldehyde group could potentially be exploited for selective demethylation. For instance, reagents that are sensitive to steric hindrance or that chelate with the carbonyl group might show a preference for one of the methoxy groups.
Studies on related compounds, such as 2,6-dimethoxyphenol (B48157) and 2,3,4,6-tetramethoxybenzaldehyde, have demonstrated the feasibility of selective methoxy ether cleavage using Lewis acids like aluminum chloride, particularly for methoxy groups ortho to a carbonyl function. nih.gov
The following table outlines potential demethylation reactions for this compound based on established methods for aryl ether cleavage.
| Reagent | Potential Product(s) |
| Boron Tribromide (BBr₃) | 2,4-Dimethyl-3,6-dihydroxybenzaldehyde |
| Aluminum Chloride (AlCl₃) | Potentially selective demethylation to 2,4-Dimethyl-3-hydroxy-6-methoxybenzaldehyde or 2,4-Dimethyl-6-hydroxy-3-methoxybenzaldehyde |
| Hydrogen Bromide (HBr) | 2,4-Dimethyl-3,6-dihydroxybenzaldehyde |
This table presents potential outcomes of demethylation reactions. The actual selectivity and yield would need to be determined experimentally for this compound.
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR spectroscopy of 2,4-Dimethoxybenzaldehyde (B23906) provides critical information about the number, environment, and coupling of protons in the molecule. The aromatic region of the spectrum is particularly informative for confirming the substitution pattern of the benzene (B151609) ring.
The aldehydic proton characteristically appears as a singlet at a downfield chemical shift, typically around 10.3 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons exhibit distinct signals that are influenced by the electron-donating methoxy (B1213986) groups and the electron-withdrawing aldehyde group. The proton at position 6 (H-6) is ortho to the aldehyde group and experiences its deshielding effect, resulting in a doublet at approximately 7.8 ppm. The proton at position 5 (H-5) is meta to the aldehyde and ortho to a methoxy group, appearing as a doublet of doublets around 6.6 ppm. The proton at position 3 (H-3) is ortho to a methoxy group and para to the aldehyde, appearing as a doublet at a more upfield region, around 6.5 ppm. The two methoxy groups give rise to two distinct singlets, typically observed around 3.9 ppm.
Table 1: ¹H NMR Spectroscopic Data for 2,4-Dimethoxybenzaldehyde
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CHO | ~10.3 | Singlet | - |
| H-6 | ~7.8 | Doublet | ~8.5 |
| H-5 | ~6.6 | Doublet of Doublets | ~8.5, ~2.2 |
| H-3 | ~6.5 | Doublet | ~2.2 |
| OCH₃ (C-4) | ~3.9 | Singlet | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in 2,4-Dimethoxybenzaldehyde gives a distinct signal, allowing for the complete elucidation of its carbon skeleton.
The carbonyl carbon of the aldehyde group is the most deshielded, appearing at the lowest field, typically around 189 ppm. The aromatic carbons attached to the oxygen atoms of the methoxy groups (C-2 and C-4) are significantly shielded and appear at approximately 165 ppm and 162 ppm, respectively. The quaternary carbon to which the aldehyde group is attached (C-1) is found around 120 ppm. The remaining aromatic carbons (C-3, C-5, and C-6) resonate in the region of 98-130 ppm. The two methoxy carbons are highly shielded and appear as distinct signals at approximately 56 ppm.
Table 2: ¹³C NMR Spectroscopic Data for 2,4-Dimethoxybenzaldehyde
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~189 |
| C-2 | ~165 |
| C-4 | ~162 |
| C-6 | ~130 |
| C-1 | ~120 |
| C-5 | ~106 |
| C-3 | ~98 |
| OCH₃ (C-4) | ~56.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2,4-Dimethoxybenzaldehyde, a COSY spectrum would show a cross-peak between the aromatic protons on adjacent carbons, specifically between H-5 and H-6, confirming their ortho relationship. The absence of other correlations in the aromatic region confirms the substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded protons and carbons (¹JCH). This is invaluable for assigning the signals in the ¹³C NMR spectrum. For instance, the HSQC spectrum would show a cross-peak between the signal for H-3 and the signal for C-3, H-5 and C-5, and H-6 and C-6, as well as between the methoxy protons and their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons (ⁿJCH, where n > 1). HMBC is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. For 2,4-Dimethoxybenzaldehyde, key HMBC correlations would be observed between the aldehydic proton and C-1 and C-6, and between the methoxy protons and the carbons to which they are attached (C-2 and C-4).
Quantitative NMR (qNMR) is a powerful analytical technique for determining the purity of a substance or monitoring the progress of a reaction without the need for identical reference standards for each component. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
For the purity assessment of a 2,4-Dimethoxybenzaldehyde sample, a known amount of a high-purity internal standard (e.g., maleic anhydride or dimethyl sulfone) is added to a precisely weighed sample of the analyte. By comparing the integral of a well-resolved signal of the analyte to that of the internal standard, the absolute purity of the 2,4-Dimethoxybenzaldehyde can be calculated. This method is highly accurate and traceable to the International System of Units (SI).
Furthermore, qNMR can be employed to monitor the progress of reactions involving 2,4-Dimethoxybenzaldehyde. By acquiring NMR spectra of the reaction mixture at different time points, the relative concentrations of the starting material, intermediates, and products can be determined, providing valuable kinetic data.
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The FT-IR spectrum of 2,4-Dimethoxybenzaldehyde displays characteristic absorption bands that confirm the presence of its key functional groups.
C=O Stretch: A strong, sharp absorption band is observed in the region of 1670-1690 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of an aromatic aldehyde.
C-H Stretch: The aldehydic C-H bond exhibits a characteristic pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹. The aromatic C-H stretching vibrations appear as a series of bands above 3000 cm⁻¹. The aliphatic C-H stretching of the methoxy groups is observed in the 2950-2850 cm⁻¹ region.
C-O Stretch: The asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkages (Ar-O-CH₃) give rise to strong bands in the region of 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹, respectively.
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.
Table 3: Key FT-IR Absorption Bands for 2,4-Dimethoxybenzaldehyde
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | >3000 | Medium |
| Aliphatic C-H Stretch | 2950-2850 | Medium |
| Aldehydic C-H Stretch | ~2820, ~2720 | Weak-Medium |
| C=O Stretch | 1670-1690 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
| Asymmetric Ar-O-C Stretch | 1250-1200 | Strong |
Raman Spectroscopy for Complementary Vibrational Insights
Raman spectroscopy offers a valuable complementary perspective to infrared (IR) spectroscopy for probing the vibrational modes of 2,4-Dimethyl-3,6-dimethoxybenzaldehyde. As a light-scattering technique, the selection rules for Raman activity differ from those of IR absorption, often providing stronger signals for non-polar bonds and symmetric vibrations. This is particularly useful for characterizing the skeletal vibrations of the benzene ring and the vibrations of the methyl substituents.
The Raman spectrum of this compound is expected to be rich in information, with characteristic bands corresponding to its various functional groups. The analysis of the spectrum would be based on the principles of group frequencies, where specific vibrational modes are associated with particular structural motifs within the molecule.
Key expected vibrational modes for this compound would include:
Aromatic C-H Stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹.
Aliphatic C-H Stretching: The methyl groups will exhibit symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ range.
Carbonyl (C=O) Stretching: The aldehyde carbonyl group will produce a strong and characteristic Raman band, typically in the region of 1650-1700 cm⁻¹. The exact position of this band can be influenced by electronic effects of the substituents on the benzene ring.
Aromatic Ring Vibrations: The benzene ring itself gives rise to a series of characteristic bands, including the C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The substitution pattern on the ring will influence the exact frequencies and intensities of these modes.
Methyl Deformations: The methyl groups will also show characteristic bending (deformation) vibrations in the 1375-1450 cm⁻¹ range.
C-O Stretching: The methoxy groups will have C-O stretching vibrations, which are expected in the 1000-1300 cm⁻¹ region.
For a closely related compound, 2,4-dimethylbenzaldehyde, the Raman spectrum shows characteristic phenyl ring vibrations and vibrations of the substituent groups ias.ac.in. Based on this, a similar pattern of vibrational modes would be anticipated for this compound, with additional contributions from the methoxy groups.
Table 1: Expected Raman Vibrational Modes for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-3000 | Strong |
| Carbonyl C=O Stretch | 1650-1700 | Strong |
| Aromatic C=C Stretch | 1400-1600 | Strong |
| Methyl C-H Deformation | 1375-1450 | Medium |
| Methoxy C-O Stretch | 1000-1300 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion and numerous fragment ions. The resulting mass spectrum serves as a molecular fingerprint.
For this compound (C₁₁H₁₄O₃), the molecular weight is 194.23 g/mol . In an EI-MS experiment, the molecular ion peak ([M]⁺˙) would be expected at m/z 194. The fragmentation pattern would be influenced by the stability of the resulting ions and neutral losses.
Common fragmentation pathways for substituted benzaldehydes include:
Loss of a hydrogen atom: Leading to a [M-1]⁺ ion.
Loss of the formyl radical (CHO): Resulting in a [M-29]⁺ ion.
Loss of a methyl radical (CH₃): From the methyl or methoxy groups, leading to a [M-15]⁺ ion.
Loss of a methoxy radical (OCH₃): Resulting in a [M-31]⁺ ion.
The EI-MS of the related compound 2,4-dimethoxybenzaldehyde shows a prominent molecular ion peak and significant fragmentation chemicalbook.com.
Table 2: Predicted Major Ions in the EI-MS Spectrum of this compound
| m/z | Proposed Fragment |
| 194 | [C₁₁H₁₄O₃]⁺˙ (Molecular Ion) |
| 179 | [M - CH₃]⁺ |
| 165 | [M - CHO]⁺ |
| 163 | [M - OCH₃]⁺ |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In positive-ion mode, ESI typically generates protonated molecules ([M+H]⁺) or adducts with other cations (e.g., [M+Na]⁺).
For this compound, ESI-MS would be expected to produce a strong signal for the protonated molecule at m/z 195.24 ([C₁₁H₁₅O₃]⁺). Due to the gentle nature of ESI, fragmentation is generally minimal, making it an excellent method for confirming the molecular weight of the compound. Unexpected adducts, such as [M+15]⁺ from in-source reactions with methanol, have been observed with aromatic aldehydes in ESI-MS nih.gov.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a critical step in the unambiguous identification of a compound.
For this compound, the theoretical exact mass of the protonated molecule [C₁₁H₁₅O₃]⁺ can be calculated. This experimental value, when compared to the theoretical mass, can confirm the molecular formula with a high degree of confidence.
Table 3: Theoretical Exact Mass for HRMS Analysis
| Ion | Molecular Formula | Theoretical Exact Mass |
| [M+H]⁺ | C₁₁H₁₅O₃ | 195.1016 |
| [M+Na]⁺ | C₁₁H₁₄O₃Na | 217.0835 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies
Tandem Mass Spectrometry (MS/MS) is a powerful technique for detailed structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule from ESI) is selected and then fragmented through collision-induced dissociation (CID). The resulting product ions provide information about the connectivity of the atoms within the molecule.
The fragmentation of protonated benzaldehydes can proceed through intermediate ion/molecule complexes core.ac.uk. For the [M+H]⁺ ion of this compound (m/z 195), fragmentation would likely involve the loss of neutral molecules such as water (H₂O), formaldehyde (CH₂O), or methanol (CH₃OH) from the protonated aldehyde and methoxy groups.
Electronic Absorption Spectroscopy for Conjugation Systems
Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic structure of a molecule, particularly the conjugated π-electron system. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals.
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* electronic transitions. The benzene ring, the carbonyl group, and the methoxy groups form a conjugated system that influences the position and intensity of these absorption maxima (λ_max).
Substituted benzaldehydes typically exhibit two main absorption bands:
A strong band at shorter wavelengths corresponding to a π → π* transition of the aromatic system.
A weaker band at longer wavelengths due to the n → π* transition of the carbonyl group.
The presence of electron-donating groups like methyl and methoxy groups on the benzene ring is known to cause a bathochromic (red) shift of the λ_max to longer wavelengths. A study on 2-Chloro-3,4-dimethoxybenzaldehyde showed absorption maxima in the UV region researchgate.net.
Table 4: Expected UV-Vis Absorption Maxima for this compound in a Nonpolar Solvent
| Transition | Expected λ_max Range (nm) | Molar Absorptivity (ε) |
| π → π | 250-290 | High |
| n → π | 320-360 | Low |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For an aromatic aldehyde like 2,4-dimethoxybenzaldehyde, the UV-Vis spectrum is primarily characterized by two types of electronic transitions: π → π* and n → π*.
The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions, resulting in strong absorption bands in the UV region. The conjugated system of the benzene ring and the carbonyl group (C=O) in 2,4-dimethoxybenzaldehyde gives rise to these absorptions. The methoxy groups (-OCH₃), acting as auxochromes, can influence the position and intensity of these bands.
The n → π* transitions involve the promotion of an electron from a non-bonding (n) orbital, specifically from one of the lone pairs on the carbonyl oxygen, to a π* antibonding orbital of the carbonyl group. These transitions are of lower energy and, consequently, appear at longer wavelengths compared to π → π* transitions. They are characteristically of much lower intensity.
Table 1: Expected Electronic Transitions for 2,4-Dimethoxybenzaldehyde
| Transition Type | Orbitals Involved | Expected Wavelength | Relative Intensity |
| π → π | π (aromatic ring, C=O) → π (aromatic ring, C=O) | Shorter (Higher Energy) | High |
| n → π | n (C=O oxygen) → π (C=O) | Longer (Lower Energy) | Low |
Solvent Effects on Electronic Absorption Characteristics
The polarity of the solvent can significantly influence the electronic absorption spectrum of a molecule, a phenomenon known as solvatochromism. wikipedia.org These shifts in absorption maxima (λmax) are categorized as either bathochromic (red shift, to longer wavelengths) or hypsochromic (blue shift, to shorter wavelengths). wikipedia.org
For 2,4-dimethoxybenzaldehyde, the expected solvent effects on its electronic transitions are as follows:
π → π Transitions:* An increase in solvent polarity is likely to cause a bathochromic (red) shift for π → π* transitions. Polar solvents can stabilize the more polar π* excited state to a greater extent than the ground state, thereby reducing the energy gap for the transition.
n → π Transitions:* Conversely, an increase in solvent polarity typically leads to a hypsochromic (blue) shift for n → π* transitions. Protic solvents, in particular, can form hydrogen bonds with the lone pair electrons on the carbonyl oxygen in the ground state, lowering its energy. This stabilization of the ground state increases the energy required for the n → π* transition, resulting in absorption at a shorter wavelength.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation
Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms in the solid state. The crystal structure of 2,4-dimethoxybenzaldehyde has been determined, revealing its absolute configuration and preferred conformation in the crystalline form. nih.govnih.govnih.gov
The compound crystallizes in the monoclinic space group P2₁/c. nih.govnih.gov The molecules in the crystal structure are observed to be nearly planar. nih.govnih.gov Colorless, block-shaped crystals suitable for diffraction studies can be obtained by slow evaporation from a solution of heptane and acetone (B3395972). nih.gov
Table 2: Crystallographic Data for 2,4-Dimethoxybenzaldehyde
| Parameter | Value | Reference |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P 1 21/c 1 | nih.gov |
| a (Å) | 15.1575 | nih.gov |
| b (Å) | 3.9638 | nih.gov |
| c (Å) | 14.6181 | nih.gov |
| α (°) | 90 | nih.gov |
| β (°) | 113.8388 | nih.gov |
| γ (°) | 90 | nih.gov |
| Z | 4 | nih.gov |
Analysis of Intermolecular Interactions and Crystal Packing Motifs
The packing of 2,4-dimethoxybenzaldehyde molecules in the crystal lattice is governed by various non-covalent intermolecular interactions. Analysis of the crystal structure indicates that the supramolecular assembly is primarily directed by π–π stacking interactions. nih.gov
Polymorphism in Dimethoxybenzaldehyde Systems
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. While many organic compounds exhibit polymorphism, studies on various dimethoxybenzaldehyde (DMBz) isomers have shown varied results. nih.gov
For 2,4-dimethoxybenzaldehyde, polymorph screening using differential scanning calorimetry did not reveal any phase transitions between 133 K and its melting point. nih.gov However, the investigation of other isomers under similar conditions showed that polymorphism is indeed possible within this class of compounds. Specifically, upon rapid cooling from a molten state, metastable polymorphic forms were discovered for both 3,4-dimethoxybenzaldehyde and 3,5-dimethoxybenzaldehyde. nih.govnih.gov These metastable forms were confirmed by powder X-ray diffraction and were observed to convert to their stable forms over a period of hours. nih.gov This indicates that while not observed for the 2,4-isomer under the reported experimental conditions, the potential for polymorphism exists within the broader dimethoxybenzaldehyde system.
Theoretical and Computational Chemistry Studies of 2,4 Dimethyl 3,6 Dimethoxybenzaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules, balancing accuracy with computational cost. nih.govresearchgate.net Functionals such as B3LYP (Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional) and PBE0, paired with basis sets like 6-31G(d,p) or def2-TZVP, are commonly employed for such calculations. nih.govconicet.gov.ar
For a molecule like 2,4-Dimethyl-3,6-dimethoxybenzaldehyde, DFT would be used to perform geometry optimization. This process determines the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. kit.edu The optimization process involves solving the Kohn-Sham equations to minimize the energy of the system, thereby predicting the most stable molecular conformation. arxiv.org For similar dimethoxybenzaldehyde isomers, studies have shown that the molecules are nearly planar. nih.gov DFT calculations would also elucidate the electronic properties, such as the distribution of electron density and orbital energies. nih.gov
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. Methods like Møller-Plesset perturbation theory (e.g., MP2) provide a higher level of theory compared to DFT for determining electronic structure, though they are more computationally intensive. conicet.gov.ar These methods can be used to obtain more precise calculations of the molecule's energy and wavefunction. For related benzaldehyde (B42025) compounds, ab initio calculations have been used alongside DFT to provide a comprehensive understanding of the molecular geometry and electronic properties. conicet.gov.ar
A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be directly compared with experimental data for structure verification. DFT methods are routinely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (for Infrared and Raman spectroscopy). researchgate.netconicet.gov.ar
The GIAO (Gauge-Independent Atomic Orbital) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net For vibrational analysis, the calculation of harmonic vibrational frequencies after geometry optimization helps in assigning the various vibrational modes observed in experimental IR and Raman spectra. researchgate.net A comparison of calculated and experimental spectra for related molecules often shows good correlation, aiding in the definitive assignment of spectral features. researchgate.netresearchgate.net
Below is a table representing typical experimental ¹H NMR chemical shift data for the closely related isomer, 2,4-Dimethoxybenzaldehyde (B23906), which illustrates the type of data that would be sought for comparison with theoretical calculations.
| Assignment | Shift (ppm) |
| Aldehyde Proton (A) | 10.280 |
| Aromatic Proton (B) | 7.787 |
| Aromatic Proton (C) | 6.529 |
| Aromatic Proton (D) | 6.440 |
| Methoxy (B1213986) Protons (E) | 3.889 |
| Methoxy Protons (F) | 3.864 |
| Data sourced from experimental spectra for 2,4-Dimethoxybenzaldehyde in CDCl3. chemicalbook.com |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule. nih.gov An MEP map visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net
Electron-rich regions (typically colored red) : These areas are susceptible to electrophilic attack and are associated with lone pairs of electrons. For this compound, the oxygen atom of the carbonyl group and the oxygen atoms of the methoxy groups would be the most electron-rich sites. researchgate.net
Electron-poor regions (typically colored blue) : These areas are prone to nucleophilic attack. The hydrogen atom of the aldehyde group and the aromatic ring protons would represent regions of positive electrostatic potential. researchgate.net
MEP analysis is crucial for understanding intermolecular interactions, particularly hydrogen bonding, and predicting how the molecule will interact with other reagents. nih.gov
Conformational Analysis and Tautomerism Studies
Computational methods are employed to explore the conformational landscape of a molecule, identifying different stable conformers and the energy barriers between them. For this compound, conformational analysis would focus on the orientation of the aldehyde and the two methoxy substituents relative to the benzene (B151609) ring. The planarity of the benzaldehyde core and the rotational positions of the methyl and methoxy groups would be key parameters. In studies of similar isomers, the dimethoxybenzaldehyde molecules have been found to be almost planar in their crystalline structures. nih.gov
Tautomerism, the migration of a proton, is generally not a significant feature for this class of benzaldehydes under normal conditions. However, computational studies could theoretically investigate the energy barriers for any potential tautomeric forms to confirm their relative instability compared to the primary aldehyde structure.
Computational Studies on Reaction Mechanisms and Transition States
Understanding how a chemical reaction proceeds is a central goal of computational chemistry. DFT calculations are extensively used to model reaction mechanisms, locate transition state structures, and determine activation energies. nih.govmdpi.com For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies could map out the entire reaction pathway.
By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. mdpi.com The identification of the transition state, which is a first-order saddle point on the potential energy surface characterized by a single imaginary frequency, is crucial for calculating the activation energy that governs the reaction rate. mdpi.com Such studies provide insights into reaction selectivity and kinetics that can be invaluable for designing synthetic routes. researchgate.net
Non-Linear Optical (NLO) Property Investigations through Theoretical Models
Generally, such studies on related substituted benzaldehyde derivatives explore various parameters to predict their potential for NLO applications. These investigations typically involve the calculation of electronic properties like the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These values are crucial in understanding how a molecule interacts with an external electric field, which is the basis for NLO phenomena.
For instance, studies on similar molecules like brominated dimethoxybenzaldehyde derivatives have utilized DFT calculations to gain insights into their third-order NLO susceptibilities. nih.gov In other research, the NLO properties of compounds incorporating a 2,4-dimethoxybenzylidene fragment have been evaluated, often comparing their calculated hyperpolarizability values to that of urea (B33335), a standard reference material in NLO studies. researchgate.netresearchgate.net These theoretical models help in establishing structure-property relationships, guiding the design of new materials for applications in photonics and optoelectronics. nih.govrsc.org However, without specific computational data for this compound, a detailed analysis of its NLO properties remains speculative.
2,4 Dimethyl 3,6 Dimethoxybenzaldehyde As a Versatile Building Block in Organic Synthesis
Precursor in the Synthesis of Substituted Chalcones and Flavones
The Claisen-Schmidt condensation is a cornerstone reaction in organic chemistry for the synthesis of chalcones, which are bi-cyclic aromatic compounds that serve as key precursors to flavones and other flavonoids. wikipedia.orgscispace.com This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an acetophenone (B1666503). innovareacademics.inmagritek.com 2,4-Dimethyl-3,6-dimethoxybenzaldehyde is an ideal substrate for this reaction, where it provides the B-ring and the α,β-unsaturated bridge of the resulting chalcone.
The general reaction involves the deprotonation of an acetophenone at the α-carbon by a base (commonly NaOH or KOH) to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The subsequent aldol (B89426) addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, a substituted chalcone. magritek.comnih.gov The substitution pattern on the benzaldehyde (B42025), including the methyl and methoxy (B1213986) groups, influences the electronic properties and reactivity of the resulting chalcone. nih.gov
These synthesized chalcones are crucial intermediates for the synthesis of flavones, a major class of flavonoids. innovareacademics.in The oxidative cyclization of an o-hydroxychalcone is a common method to form the pyranone ring of the flavone (B191248) structure. nih.gov For instance, chalcones derived from this compound can be cyclized using reagents like selenium dioxide or a combination of dimethyl sulfoxide (B87167) (DMSO) and iodine to yield flavones with a specific substitution pattern corresponding to the initial aldehyde. core.ac.ukresearchgate.net
Table 1: Representative Chalcone Synthesis via Claisen-Schmidt Condensation
| Aldehyde | Ketone | Product | Typical Conditions |
|---|---|---|---|
| This compound | Substituted Acetophenone | Substituted Chalcone | NaOH or KOH in Ethanol, room temperature |
| Substituted Benzaldehyde | 2'-Hydroxyacetophenone | 2'-Hydroxychalcone | Base catalyst (e.g., NaOH, KOH) |
Role in the Formation of Schiff Bases and Related Imines
The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. researchgate.netnih.gov This reaction is a fundamental transformation in organic chemistry for the formation of a carbon-nitrogen double bond. The reaction proceeds via a nucleophilic attack of the amine's nitrogen atom on the aldehyde's carbonyl carbon, forming an unstable carbinolamine intermediate. nih.gov This intermediate then eliminates a molecule of water to form the stable imine product. nih.gov
The reaction is typically catalyzed by either acid or base and is often reversible. The specific substitution on the aromatic ring of this compound can influence the rate and equilibrium of the reaction due to steric and electronic effects. Schiff bases are important not only as stable compounds but also as intermediates in the synthesis of other nitrogen-containing compounds and as ligands in coordination chemistry. researchgate.net The diverse applications of Schiff bases make their synthesis from precursors like this compound a significant area of research. researchgate.netjocpr.com
Table 2: General Synthesis of Schiff Bases
| Aldehyde | Amine | Product Type | Key Feature |
|---|---|---|---|
| This compound | Primary Aliphatic/Aromatic Amine | Schiff Base (Imine) | Formation of C=N double bond |
| 2,4-Dimethoxybenzaldehyde (B23906) | 1,2-Diaminoethane | Diimine Schiff Base | Condensation at both amine groups |
Intermediate in the Construction of Complex Heterocyclic Systems (e.g., Tetrahydroquinolines, Diazinane Derivatives)
This compound is a valuable building block in multi-component reactions used to construct complex heterocyclic systems. One of the most powerful of these is the Povarov reaction, which is used to synthesize substituted tetrahydroquinolines. nih.govnih.gov In a typical three-component Povarov reaction, an aromatic amine, an aldehyde (such as this compound), and an activated alkene react in a formal [4+2] cycloaddition. nih.govmdpi.com The reaction is often catalyzed by a Lewis acid and proceeds through the in-situ formation of an imine from the aniline (B41778) and the aldehyde, which then reacts with the dienophile. researchgate.net The specific substitution pattern of the aldehyde is directly incorporated into the final tetrahydroquinoline structure, allowing for the synthesis of a diverse library of these important heterocycles. mdpi.comnih.gov
Furthermore, this aldehyde can be used in the synthesis of other heterocyclic systems like diazinane derivatives. For example, the condensation of a substituted benzaldehyde with N,N-dimethylbarbituric acid leads to the formation of benzylidenebarbituric acid derivatives, which are precursors to various pyrazolo- wikipedia.orgjocpr.com-1,3-diazinane and pyrano[2,3-d]-1,3-diazinane systems. researchgate.net The reactivity of the aldehyde group allows for its incorporation into a wide variety of ring systems through different cyclization strategies.
Application in Multi-Step Total Synthesis of Non-Natural Products
While specific total syntheses of complex natural products using this compound are not prominently documented, its utility as a versatile building block makes it a highly suitable candidate for the multi-step total synthesis of non-natural products and analogs. The synthesis of novel molecules with tailored properties is a significant goal in medicinal chemistry and materials science.
The unique substitution pattern of this compound allows for the introduction of a specific arrangement of methyl and methoxy groups onto a target molecule. These groups can influence the molecule's conformation, solubility, and electronic properties. In a multi-step synthesis, the aldehyde can be used in the initial steps to construct a core scaffold, as seen in the formation of chalcones or heterocycles. This core can then be further elaborated through subsequent reactions to build up molecular complexity and arrive at a final non-natural product with desired functionalities. The principles of reaction development and strategic synthesis planning often involve using such readily available, functionalized building blocks to efficiently construct novel molecular frameworks.
Development of New Synthetic Reagents Utilizing the Aldehyde Functionality
The aldehyde group of this compound is a versatile handle that can be chemically modified to develop new synthetic reagents or intermediates. This transformation extends the utility of the parent molecule beyond its direct use in condensation or cycloaddition reactions.
One common strategy is the protection of the aldehyde group, for instance, by forming an acetal (B89532) (e.g., a 1,3-dioxane). This protected form allows for chemical modifications on other parts of the molecule without affecting the aldehyde functionality, which can be deprotected later in the synthetic sequence. rsc.org
Furthermore, the aldehyde can be a precursor for other functional groups. For example, oxidation of the aldehyde would yield the corresponding carboxylic acid, while reduction would produce a benzyl (B1604629) alcohol. These new functional groups open up different avenues for subsequent reactions. The aldehyde can also be transformed into a precursor for Wittig reagents or other ylides, which are used to form carbon-carbon double bonds, thereby providing a route to various alkene-containing compounds. The Baeyer-Villiger oxidation of related dimethoxybenzaldehydes to form formate (B1220265) esters, which can then be hydrolyzed to phenols, demonstrates another pathway for functional group interconversion that could be applied to create new, highly functionalized aromatic reagents. whiterose.ac.uk
Analytical Methodologies and Applications Involving 2,4 Dimethyl 3,6 Dimethoxybenzaldehyde
Colorimetric and Spectrophotometric Detection Methods
While specific colorimetric assays for 2,4-Dimethyl-3,6-dimethoxybenzaldehyde are not widely published, methods developed for structurally similar compounds, such as 2,4-Dimethoxybenzaldehyde (B23906) (DMBA), provide a strong basis for potential assay development. Spectrophotometry relies on the principle that chemical compounds absorb and transmit light over a specific range of wavelengths.
One prominent application of a related compound is the use of DMBA as a specific reagent for the quantification of phlorotannins, which are polyphenolic compounds found in brown algae. innospk.comsmolecule.comwikipedia.org This reaction is highly specific to 1,3- and 1,3,5-substituted phenols, with which DMBA reacts under acidic conditions to form a colored product. smolecule.comwikipedia.orgchemicalbook.com The intensity of the resulting color, measured by a spectrophotometer at a specific wavelength, is directly proportional to the concentration of phlorotannins. smolecule.com This established method highlights the potential for developing a similar colorimetric assay for quantifying substances that can react specifically with this compound to yield a chromophore.
Furthermore, derivatives of dimethoxybenzaldehydes can act as ligands to form colored complexes with metal ions. For instance, 2,4-Dimethoxybenzaldehyde isonicotinoyl hydrazone (DMBIH) has been utilized in a sensitive spectrophotometric method for the determination of Osmium(VIII). researchgate.net The reagent forms a yellow, water-soluble complex with the metal ion in an acidic medium, and its absorbance is measured at 393 nm. researchgate.net This demonstrates the utility of benzaldehyde (B42025) derivatives in inorganic analysis.
Table 1: Example of a Spectrophotometric Assay Using a Related Benzaldehyde
| Parameter | Description |
| Analyte | Phlorotannins (using DMBA reagent) innospk.comsmolecule.com |
| Reagent | 2,4-Dimethoxybenzaldehyde (DMBA) wikipedia.org |
| Principle | Reaction between DMBA and 1,3- or 1,3,5-substituted phenols to form a colored product. smolecule.comchemicalbook.com |
| Detection Wavelength (λmax) | Typically measured around 510 nm (varies with specific protocol). |
| Key Advantages | High specificity towards target phenols, procedural simplicity, and good sensitivity. smolecule.com |
| Potential Application | Quantification of specific polyphenolic compounds in research samples. innospk.com |
Chromatographic Techniques for Separation and Quantification in Research Settings
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a complex mixture. For a compound like this compound, both gas and liquid chromatography offer robust platforms for analysis.
Gas chromatography is highly suitable for the analysis of volatile and thermally stable compounds like substituted benzaldehydes. researchgate.net The development of a reliable GC method involves the systematic optimization of several key parameters to achieve high resolution and accurate quantification.
For this compound, a typical method would employ a high-resolution capillary column. The choice of the stationary phase is critical; a mid-polarity phase, such as one containing phenyl and methylpolysiloxane (e.g., 5% phenyl-methylpolysiloxane), is often a good starting point for aromatic compounds. nih.gov For aldehydes, more polar columns like those with a polyethylene (B3416737) glycol stationary phase (e.g., HP-INNOWAX) can also provide excellent separation. google.com
The sample is introduced into the hot injector port, where it vaporizes, and is then carried by an inert gas (typically helium) through the column. google.com A temperature gradient program, where the column temperature is gradually increased, is usually employed to ensure the efficient separation of compounds with different boiling points. researchgate.net
Detection is commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity and a wide linear range for organic compounds. researchgate.net For unambiguous identification, a Mass Spectrometer (MS) is used as the detector. GC-MS analysis provides not only retention time data but also a mass spectrum for the compound, which serves as a chemical fingerprint, allowing for confident structural confirmation. acs.orgnih.gov
Table 2: Typical Parameters for GC Method Development for Substituted Benzaldehydes
| Parameter | Typical Setting/Choice | Rationale |
| GC System | Gas Chromatograph with FID or MS detector researchgate.net | FID for robust quantification; MS for definitive identification. acs.orgnih.gov |
| Column | Capillary Column (e.g., 30m x 0.25mm x 0.25µm) google.com | Provides high separation efficiency. |
| Stationary Phase | 5% Phenyl-methylpolysiloxane or Wax-type (e.g., Polyethylene Glycol) nih.govgoogle.com | Choice depends on the polarity of the target analyte and potential interferences. |
| Carrier Gas | Helium or Hydrogen google.com | Inert gases to carry the sample through the column. |
| Flow Rate | 1-2 mL/min google.com | Optimized for best separation efficiency. |
| Injector Type | Split/Splitless | Allows for analysis of both high and trace concentration samples. |
| Injector Temperature | 250 °C (typical) | Ensures rapid and complete vaporization of the analyte. |
| Oven Program | Temperature gradient (e.g., 60 °C hold for 2 min, then ramp at 10 °C/min to 280 °C) | Separates compounds based on their boiling points and interaction with the stationary phase. |
| Detector Temperature | 280-300 °C (FID or MS Transfer Line) | Prevents condensation of the analyte post-separation. |
High-Performance Liquid Chromatography (HPLC) is a versatile technique that is particularly well-suited for compounds that are non-volatile or thermally sensitive. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most common approach. researchgate.netsielc.com
In RP-HPLC, the stationary phase is nonpolar (e.g., a silica (B1680970) support chemically bonded with C18 alkyl chains), and the mobile phase is a polar solvent mixture, typically consisting of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netauroraprosci.com The separation is based on the analyte's partitioning between the nonpolar stationary phase and the polar mobile phase.
Method optimization involves adjusting the mobile phase composition to achieve the desired retention and resolution. A gradient elution, where the proportion of the organic modifier is increased over time, is often used to separate compounds with a range of polarities and to shorten the analysis time. auroraprosci.com
Detection is frequently performed using a UV-Vis detector, as the benzene (B151609) ring and carbonyl group in the benzaldehyde structure act as chromophores that absorb UV light. auroraprosci.com The wavelength for detection would be set at or near the absorbance maximum (λmax) of the compound to ensure the highest sensitivity. For enhanced sensitivity and selectivity, especially at trace levels, pre-column derivatization can be employed. Aldehydes can be reacted with a labeling reagent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a hydrazone derivative that can be detected at a higher wavelength with less interference or by using a fluorescence detector. auroraprosci.comnih.govnih.gov
Table 3: Key Parameters for HPLC Method Optimization for Aromatic Aldehydes
| Parameter | Typical Setting/Choice | Rationale |
| HPLC System | HPLC with UV-Vis or Fluorescence Detector auroraprosci.comnih.gov | UV detection is standard for aromatic aldehydes; fluorescence offers higher sensitivity post-derivatization. |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) researchgate.netauroraprosci.com | Industry standard for separation of moderately nonpolar compounds. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture researchgate.netsielc.com | The ratio is optimized to control the retention and separation of the analyte. |
| Elution Mode | Isocratic or Gradient auroraprosci.com | Gradient elution is often preferred for complex samples or to improve peak shape. |
| Flow Rate | 0.8 - 1.2 mL/min auroraprosci.com | Standard flow rate for analytical scale columns. |
| Column Temperature | 25 - 40 °C auroraprosci.com | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 5 - 20 µL auroraprosci.com | Depends on the concentration of the analyte and the sensitivity of the method. |
| Detection Wavelength | ~254 nm or ~360 nm (for DNPH derivatives) auroraprosci.com | Chosen based on the UV absorbance spectrum of the analyte or its derivative. |
Chemo- and Biosensing Applications (Excluding Clinical/Biological Sensing)
While specific sensors for this compound are not documented, the development of chemo- and biosensors for the broader class of benzaldehydes provides a framework for future research in non-clinical applications, such as environmental monitoring or industrial process control. These sensors are analytical devices that combine a chemical or biological recognition element with a transducer to convert the recognition event into a measurable signal.
For instance, a biosensor for the determination of benzaldehyde has been developed using a carbon paste electrode modified with a nanocomposite and immobilized aldehyde oxidase (AOX) enzyme isolated from rat liver. researchgate.net In this system, the enzyme specifically catalyzes the oxidation of benzaldehyde, and the resulting electrochemical signal is measured amperometrically. researchgate.net Such a sensor could potentially be adapted for the detection of other benzaldehyde derivatives in aqueous samples, such as industrial wastewater.
Electrochemical immunosensors represent another platform. While often used in clinical diagnostics, the underlying principles can be applied to other fields. For example, sensors have been fabricated using polymers containing benzaldehyde side groups, which can act as platforms for immobilizing biorecognition molecules. hacettepe.edu.tr The specific interaction between the target molecule and the immobilized biorecognition element can be detected by techniques like electrochemical impedance spectroscopy. hacettepe.edu.tr This approach could be explored for developing highly selective sensors for environmental toxins or quality control markers in manufacturing by designing recognition elements specific to this compound.
Emerging Research Directions and Future Perspectives for 2,4 Dimethyl 3,6 Dimethoxybenzaldehyde
Exploration of Novel Synthetic Pathways and Catalytic Systems
The efficient synthesis of polysubstituted aromatic aldehydes like 2,4-Dimethyl-3,6-dimethoxybenzaldehyde is a key area for future research. While classical methods for the formylation of aromatic rings exist, they often lack the required regioselectivity and functional group tolerance for such a specific substitution pattern. Emerging research is likely to focus on the development of novel synthetic pathways and advanced catalytic systems to overcome these limitations.
One promising direction is the application of transition-metal-catalyzed C-H functionalization . This approach allows for the direct introduction of a formyl group or its precursor onto a pre-functionalized aromatic ring, potentially streamlining the synthesis and improving atom economy. For instance, palladium or rhodium-based catalytic systems could be explored for the ortho-formylation of a corresponding 1,3-dimethyl-2,5-dimethoxybenzene precursor. The development of ligands that can control the regioselectivity in the presence of multiple directing groups will be crucial.
Another area of interest is the use of organocatalysis . Organocatalytic methods, employing small organic molecules as catalysts, can offer mild reaction conditions and high selectivity. For the synthesis of polysubstituted aromatic aldehydes, organocatalytic benzannulation reactions could be a viable strategy, constructing the aromatic ring with the desired substituents in a single step.
Furthermore, flow chemistry and photoredox catalysis are emerging as powerful tools in organic synthesis. These technologies could enable the development of more sustainable and efficient processes for the synthesis of this compound. Flow reactors can offer precise control over reaction parameters, leading to higher yields and purity, while photoredox catalysis can enable novel bond formations under mild conditions.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Transition-Metal-Catalyzed C-H Functionalization | High atom economy, direct synthesis | Development of regioselective catalysts and ligands |
| Organocatalysis | Mild reaction conditions, high selectivity | Design of novel organocatalysts for benzannulation reactions |
| Flow Chemistry | Precise reaction control, scalability | Optimization of reaction conditions in continuous flow systems |
| Photoredox Catalysis | Mild reaction conditions, novel reactivity | Exploration of new photocatalytic cycles for formylation |
Investigation of Unprecedented Reactivity Patterns
The unique substitution pattern of this compound, with two methyl and two methoxy (B1213986) groups flanking the aldehyde functionality, is expected to give rise to interesting and potentially unprecedented reactivity. The steric hindrance imposed by the ortho-methyl group can influence the accessibility of the aldehyde, while the electronic effects of the methoxy groups can modulate its reactivity.
Future research could focus on exploring the reactivity of the aldehyde group in various transformations. For example, its participation in condensation reactions, such as Knoevenagel or Claisen-Schmidt condensations, could lead to the synthesis of novel molecular architectures. The steric hindrance might necessitate the use of more reactive reagents or specialized catalysts to achieve high conversions.
Another important area of investigation is the functionalization of the aromatic ring . The electron-rich nature of the ring, due to the two methoxy groups, makes it susceptible to electrophilic aromatic substitution. However, the directing effects of the existing substituents could lead to complex product mixtures. A detailed study of the regioselectivity of these reactions would be valuable for the further derivatization of the molecule.
Moreover, the C-H bonds of the methyl groups could be targets for functionalization. Recent advances in selective C-H activation could potentially allow for the introduction of new functional groups at these positions, further expanding the chemical space accessible from this scaffold.
| Reaction Type | Expected Influence of Substitution Pattern | Potential Research Direction |
| Aldehyde Condensations | Steric hindrance may reduce reactivity | Use of highly active catalysts or forcing conditions |
| Electrophilic Aromatic Substitution | Complex regioselectivity due to multiple directing groups | Detailed mechanistic studies to control product distribution |
| Methyl Group C-H Functionalization | Potential for selective activation | Exploration of novel catalytic systems for C-H activation |
Advancement in High-Throughput Characterization Techniques
As new synthetic methods and reactions of this compound are explored, the need for rapid and efficient characterization techniques will become increasingly important. High-throughput screening (HTS) methodologies can significantly accelerate the discovery and optimization of new chemical transformations.
Future research could involve the development of HTS assays for monitoring the formation of this compound or its derivatives. This could involve colorimetric or fluorometric methods that are amenable to microplate formats. For instance, the reaction of the aldehyde with specific reagents to produce a colored or fluorescent product could be utilized for rapid quantification.
Mass spectrometry-based techniques , such as high-performance liquid chromatography-mass spectrometry (HPLC-MS), are powerful tools for the analysis of complex reaction mixtures. The development of rapid HPLC methods would allow for the high-throughput analysis of reaction outcomes, providing information on conversion, selectivity, and byproduct formation.
Furthermore, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy will continue to be essential for the structural elucidation of new compounds derived from this compound. The automation of these techniques can further enhance their throughput.
| Characterization Technique | Application in Research | Future Advancement |
| High-Throughput Screening (HTS) Assays | Rapid screening of reaction conditions | Development of specific colorimetric or fluorometric probes |
| HPLC-MS | Analysis of reaction mixtures | Miniaturization and automation for faster analysis |
| NMR and IR Spectroscopy | Structural elucidation | Automated data analysis and interpretation |
Deeper Integration of Computational Modeling for Rational Design
Computational modeling is a powerful tool that can provide valuable insights into the properties and reactivity of molecules, guiding the rational design of new experiments. The deeper integration of computational methods in the study of this compound can accelerate research and development in this area.
Quantum chemical calculations , such as Density Functional Theory (DFT), can be used to predict the geometric and electronic structure of the molecule. This information can help in understanding its reactivity, spectroscopic properties, and intermolecular interactions. For example, DFT calculations could be used to predict the most likely sites for electrophilic attack on the aromatic ring or to model the transition states of key reactions.
Molecular dynamics (MD) simulations can provide insights into the conformational dynamics of the molecule and its interactions with other molecules, such as solvents or catalysts. This can be particularly useful in understanding the role of steric effects on its reactivity.
Quantitative Structure-Property Relationship (QSPR) modeling can be employed to predict various physical and chemical properties of this compound and its derivatives. By establishing correlations between molecular descriptors and experimental data, QSPR models can be used to screen virtual libraries of compounds for desired properties.
| Computational Method | Application | Potential Insights |
| Density Functional Theory (DFT) | Prediction of electronic structure and reactivity | Understanding regioselectivity, reaction mechanisms |
| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and intermolecular interactions | Elucidation of steric effects and solvent effects |
| Quantitative Structure-Property Relationship (QSPR) | Prediction of physical and chemical properties | Rational design of derivatives with desired properties |
Potential in Advanced Materials Development (e.g., Polymer Precursors, Optoelectronic Materials)
The unique structure of this compound makes it an interesting building block for the development of advanced materials with novel properties. Its aromatic core, aldehyde functionality, and substituent pattern can be exploited to create new polymers and optoelectronic materials.
As a polymer precursor , this compound can be used in condensation polymerization reactions. The aldehyde group can react with various co-monomers to form polymers such as polyesters, polyamides, and polyimines. The rigidity of the aromatic ring and the presence of the methyl and methoxy groups can influence the thermal and mechanical properties of the resulting polymers. There is potential for this compound to be used in the synthesis of novel copolymers with tunable properties.
In the field of optoelectronic materials , aromatic aldehydes and their derivatives are known to be useful precursors for the synthesis of fluorescent dyes and organic semiconductors. The electron-donating methoxy groups in this compound can enhance the electron density of the aromatic ring, which could be beneficial for creating materials with interesting photophysical properties. Future research could focus on the synthesis of extended π-conjugated systems derived from this molecule and the investigation of their absorption, emission, and charge transport characteristics. The development of such materials could have applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
| Material Type | Potential Role of this compound | Research Focus |
| Polymers | Monomer in condensation polymerization | Synthesis and characterization of novel polymers with tailored properties |
| Optoelectronic Materials | Precursor for fluorescent dyes and organic semiconductors | Design and synthesis of π-conjugated systems with desired photophysical and electronic properties |
Q & A
Q. What are the recommended synthetic routes for 2,4-Dimethyl-3,6-dimethoxybenzaldehyde, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis of substituted benzaldehydes often involves Friedel-Crafts alkylation, formylation, or condensation reactions. For example:
-
Reagent Selection : Use ethanol as a solvent with glacial acetic acid as a catalyst for reflux-based condensation (e.g., 4–6 hours at 80–100°C) .
-
Purification : Post-reaction, evaporate solvents under reduced pressure and recrystallize from ethanol or ethyl acetate to isolate the product .
-
Optimization : Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3). Adjust molar ratios (e.g., 1:1.2 aldehyde to nucleophile) and temperature to minimize byproducts.
- Data Table :
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Ethanol/Glacial Acetic Acid | |
| Reaction Time | 4–6 hours | |
| Purification | Recrystallization (EtOH) |
Q. How can the purity and structure of this compound be confirmed using spectroscopic methods?
- Methodological Answer :
- NMR Analysis :
- ¹H NMR : Expect peaks for methoxy groups (δ 3.8–3.9 ppm), methyl groups (δ 2.3–2.5 ppm), and aldehyde proton (δ 9.8–10.2 ppm). Splitting patterns confirm substitution positions .
- ¹³C NMR : Carbons adjacent to methoxy groups appear at δ 55–60 ppm; aldehyde carbon at δ 190–200 ppm .
- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy groups) .
- X-ray Crystallography : Resolve steric effects from methyl/methoxy groups; dihedral angles between aromatic rings should align with computational models (e.g., 78–85°) .
Q. What are the solubility characteristics of this compound, and how do they inform purification strategies?
- Methodological Answer :
- Solubility : Moderately soluble in ethanol, DMF, and dichloromethane; poorly soluble in water (<1 mg/mL at 25°C) .
- Purification : Use gradient column chromatography (silica gel, hexane:ethyl acetate 8:2 to 6:4) for polar impurities. Recrystallize from ethanol for high-priority isolation .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
-
Electronic Effects : Methoxy groups donate electron density via resonance, activating the aldehyde toward nucleophilic attack. However, steric hindrance from 2,4-dimethyl groups may reduce reactivity at the ortho position .
-
Experimental Design : Compare reaction rates with analogs lacking methyl/methoxy groups (e.g., 3,5-dimethoxybenzaldehyde). Use DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces .
- Data Table :
| Substituent Position | Reactivity (Relative Rate) | Reference |
|---|---|---|
| 2,4-Dimethyl | Reduced (steric hindrance) | |
| 3,6-Dimethoxy | Increased (electron donation) |
Q. What strategies resolve contradictions in reported biological activities of derivatives of this compound?
- Methodological Answer :
- Reproducibility : Standardize assay conditions (e.g., cell lines, solvent controls) to minimize variability .
- Structural Confirmation : Use HPLC-MS to verify derivative purity (>98%) and HRMS for exact mass validation .
- Mechanistic Studies : Perform dose-response curves (IC₅₀) and molecular docking to correlate substituent effects with activity .
Q. How can this compound serve as a precursor for macrocyclic or pharmaceutical compounds?
- Methodological Answer :
-
Macrocycle Synthesis : Condense with polyamines (e.g., 1,2-ethylenediamine) in ethanol under reflux. Use template effects (e.g., metal ions) to stabilize intermediates .
-
Pharmaceutical Applications : Derivatives show potential as anti-inflammatory or antimicrobial agents. Optimize substituents via SAR studies; e.g., replacing methoxy with hydroxy groups enhances solubility and activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
